N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine
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Overview
Description
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent can yield the desired benzothiazin derivative. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the heterocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or secondary amines.
Scientific Research Applications
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-chromene: Another heterocyclic compound with similar structural features but different chemical properties.
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-pyrimidinone: A compound with a similar nitrogen-containing ring but different reactivity and applications.
Uniqueness
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine is unique due to the presence of both nitrogen and sulfur atoms in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89996-36-1 |
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Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine |
InChI |
InChI=1S/C10H16N2S/c1-12(2)10-11-9-6-4-3-5-8(9)7-13-10/h3-7H2,1-2H3 |
InChI Key |
LRUGQXQVHYIIRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)CS1 |
Origin of Product |
United States |
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